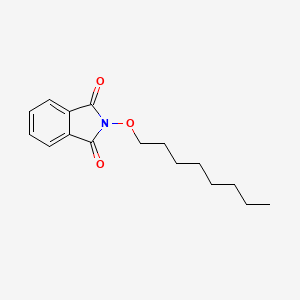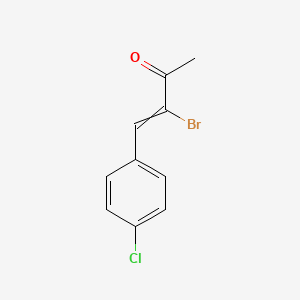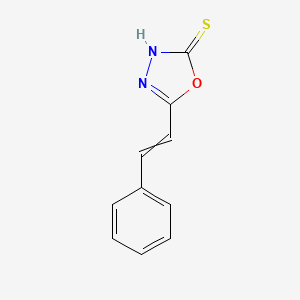![molecular formula C15H11ClN2O2 B11725871 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one typically involves the diazotization of 2-chloroaniline followed by coupling with a suitable coupling component such as 3-hydroxy-1-phenylprop-2-en-1-one. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and cellular components. The azo bond can undergo reduction to form active amines, which can interact with biological molecules, leading to various effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 3-[(Z)-{(2-Chlorophenyl)[(E)-(4-chlorophenyl)diazenyl]methylene}amino]-2-ethyl-4(3H)-quinazolinone
Uniqueness
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one is unique due to its specific structural features, including the presence of both hydroxyl and azo functional groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with metal ions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H11ClN2O2 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,19H |
Clé InChI |
XAYPKFPFJGFROM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate](/img/structure/B11725818.png)

![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)

![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)


carbonyl}carbamate](/img/structure/B11725894.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)

